
D-Tryptophyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid is a chiral compound that features an indole moiety, an amino acid, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and ®-2-amino-3-(1H-indol-3-yl)propanoic acid.
Coupling Reaction: The key step involves coupling the two starting materials using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Automated Processes: Utilizing automated peptide synthesizers to streamline the coupling reactions and purification processes.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Products: Molecules with different functional groups introduced at the amino or carboxylic acid positions.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of complex molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of chiral products.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Interactions: Studied for its role in modulating protein-protein interactions.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Biotechnology: Applied in biotechnological processes for the production of bioactive compounds.
Mécanisme D'action
The mechanism of action of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It modulates biochemical pathways, leading to the desired biological effects.
Binding Interactions: The indole moiety and amino acid residues play crucial roles in binding interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-((S)-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)piperidine-2-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrolidine ring.
®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-sulfonic acid: A derivative with a sulfonic acid group.
Uniqueness
Chirality: The specific stereochemistry of ®-1-(®-2-Amino-3-(1H-indol-3-yl)propanoyl)pyrrolidine-2-carboxylic acid imparts unique biological activity.
Indole Moiety: The presence of the indole ring contributes to its distinct chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and participate in diverse applications makes it a versatile compound.
Propriétés
Numéro CAS |
821776-24-3 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m1/s1 |
Clé InChI |
DXYQIGZZWYBXSD-TZMCWYRMSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


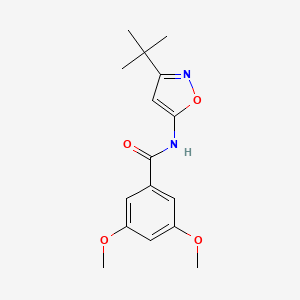

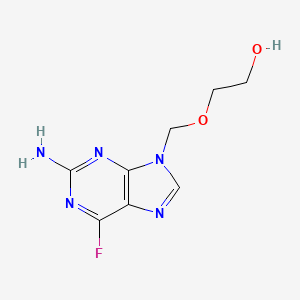
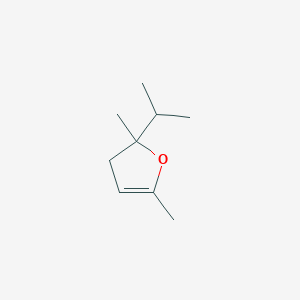
![N-[4-(4-Carboxy-2-oxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B15210768.png)
![(S)-2-(7-Nitrodibenzo[b,d]furan-2-sulfonamido)-3-phenylpropanoic acid](/img/structure/B15210775.png)
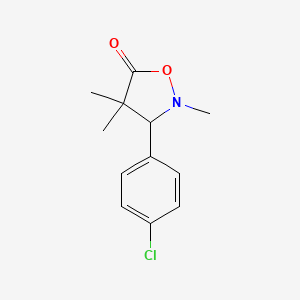
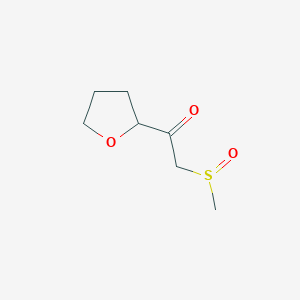
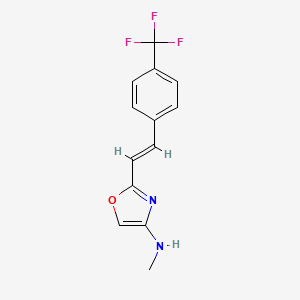
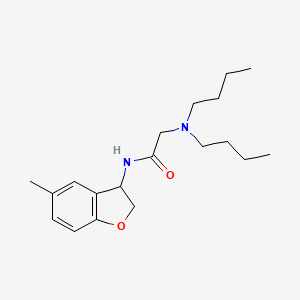



![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
